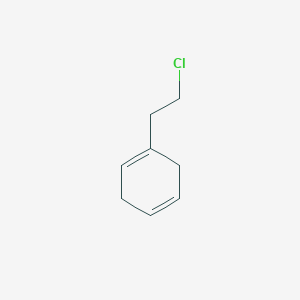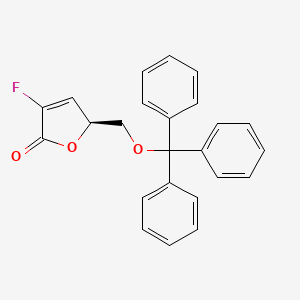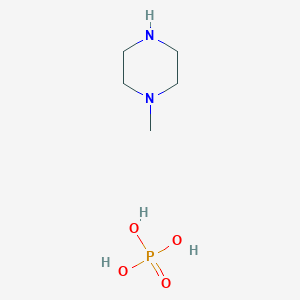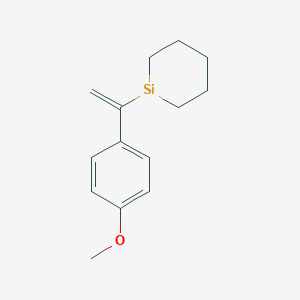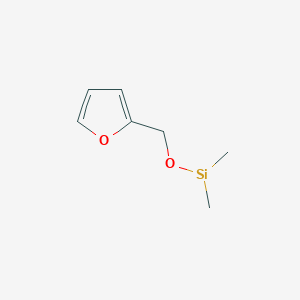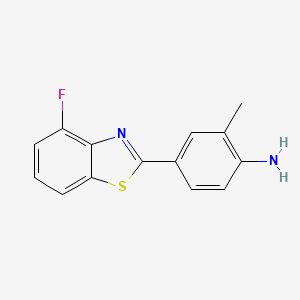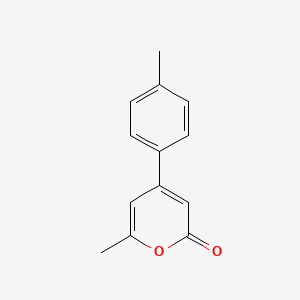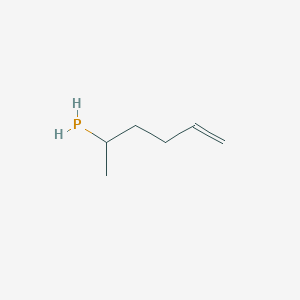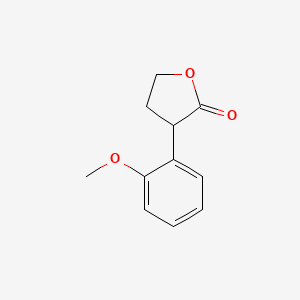![molecular formula C10H21N B14248015 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- CAS No. 501015-76-5](/img/structure/B14248015.png)
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is an organic compound with the molecular formula C10H21N It is a derivative of butanamine, featuring a methyl group and a butylidene group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- typically involves the reaction of 3-methyl-1-butanamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine.
Applications De Recherche Scientifique
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- involves its interaction with molecular targets and pathways. The imine group in the compound can form reversible covalent bonds with nucleophiles, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
1-Butanamine, 3-methyl-: A simpler derivative without the butylidene group.
N-Methyl-1-butanamine: Another derivative with a methyl group attached to the nitrogen atom.
3-Methyl-N-(2-phenylethyl)-1-butanamine: A compound with a phenylethyl group instead of the butylidene group.
Uniqueness: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
501015-76-5 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(2S)-2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3/t10-/m0/s1 |
Clé InChI |
RDMRJKOVIBJRLL-JTQLQIEISA-N |
SMILES isomérique |
CC[C@H](C)C=NCCC(C)C |
SMILES canonique |
CCC(C)C=NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


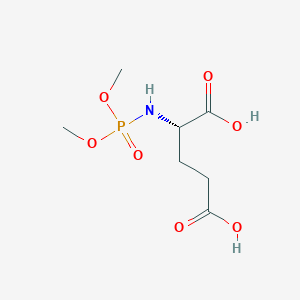

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)


